ELDKWA

説明

特性

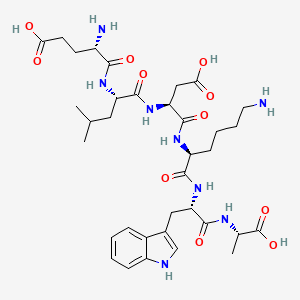

分子式 |

C35H52N8O11 |

|---|---|

分子量 |

760.8 g/mol |

IUPAC名 |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H52N8O11/c1-18(2)14-25(41-30(48)22(37)11-12-28(44)45)33(51)43-27(16-29(46)47)34(52)40-24(10-6-7-13-36)31(49)42-26(32(50)39-19(3)35(53)54)15-20-17-38-23-9-5-4-8-21(20)23/h4-5,8-9,17-19,22,24-27,38H,6-7,10-16,36-37H2,1-3H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,51)(H,44,45)(H,46,47)(H,53,54)/t19-,22-,24-,25-,26-,27-/m0/s1 |

InChIキー |

ZWZMMYQPAMAECB-OXEZHCTRSA-N |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The ELDKWA Epitope of HIV-1 gp41: A Technical Guide for Researchers

The ELDKWA epitope, a highly conserved hexapeptide sequence (Glu-Leu-Asp-Lys-Trp-Ala) located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41, represents a critical target for the development of broadly neutralizing antibodies and vaccine design strategies. This technical guide provides an in-depth overview of the this compound epitope, including its structure, function in viral entry, immunogenicity, and the methodologies used for its characterization.

Core Concepts

The this compound epitope is a linchpin in the intricate process of HIV-1-mediated membrane fusion.[1] Its strategic location within the MPER allows it to play a crucial role in the conformational changes required for the fusion of the viral and host cell membranes. The broadly neutralizing monoclonal antibody (mAb) 2F5, one of the first of its kind to be identified, specifically recognizes this epitope.[1][2][3] The ability of 2F5 to neutralize a wide range of primary HIV-1 isolates has made the this compound epitope a focal point of HIV-1 vaccine research.[1][2][3]

However, the immunogenicity of the this compound epitope in natural infection is generally poor, with low levels of specific antibodies observed in HIV-1-infected individuals.[1][3] Furthermore, the virus can evade neutralization by mutating key residues within this epitope, particularly the aspartic acid (D) and lysine (K) residues.[2][4][5][6] This has led to research into "epitope cocktail" vaccines that include common variants such as ELNKWA and ELDEWA to overcome this viral escape mechanism.[5][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound epitope, including antibody binding affinities, neutralization potencies, and immunogenicity from peptide vaccine studies.

Table 1: Binding Affinity of 2F5 mAb and its Variants to the this compound Epitope

| Antibody/Fragment | Peptide/Antigen | Method | Kd (nM) | Reference |

| 2F5 IgG1 | P1 Peptide (this compound-containing) | Surface Plasmon Resonance | 11.1 | [9] |

| 2F5 IgA2 | P1 Peptide (this compound-containing) | Surface Plasmon Resonance | 0.29 | [9] |

| 2F5 Fab | N16N Peptide (functional epitope) | Isothermal Titration Calorimetry | 50 ± 10 | [10] |

| 2F5 Fab | E7S Peptide (core epitope) | Isothermal Titration Calorimetry | 5800 ± 900 | [10] |

Table 2: Neutralization Potency of 2F5 mAb against HIV-1 Isolates

| HIV-1 Isolate(s) | Assay | IC50 (µg/mL) | Reference |

| 74 of 91 transmitted viruses | Recombinant viral assay | Mean: 7.64 | [3] |

| HIV-1 QH0692.42 (R5 tropic) | TZM-bl assay | 2F5 IgG1: >25, 2F5 IgA2: 12.5 | [9] |

| 15 Env-pseudotyped primary isolates | TZM-bl assay | 2F5 neutralized 60% of isolates | [11] |

| HIV-1JR2 | Single-round infection assay | 0.19 | [12] |

Table 3: Immunogenicity of this compound-Based Peptide Vaccines

| Immunogen | Animal Model | Antibody Titer | Reference |

| P2-K/G-conjugate | Mice | 1:25,600 | [1] |

| P2-K/G-BSA-conjugate | Mice | 1:320 - 1:6400 | [1] |

| P2-K/G-conjugate | Rabbits | 1:25,600 (yielding 19.8 and 34.6 µg/mL specific antibodies) | [1] |

| This compound, ELEKWA, ELNKWA, ELDEWA peptide-BSA conjugates | Rabbits | 1:6,400 - 1:25,600 | [8][13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the this compound epitope are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-ELDKWA Antibodies

This protocol describes a standard indirect ELISA to detect and quantify antibodies specific for the this compound epitope.

Materials:

-

96-well microtiter plates

-

This compound-containing synthetic peptide (e.g., C(ELDKWAG)4)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

-

Test sera or purified antibodies

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Antigen Coating: Dilute the this compound peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the wash step as in step 2.

-

Primary Antibody Incubation: Prepare serial dilutions of the test sera or purified antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This assay measures the ability of antibodies to neutralize HIV-1 infectivity in a single-round infection assay.

Materials:

-

TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated Tat-inducible luciferase and β-galactosidase reporter genes)

-

Env-pseudotyped HIV-1 virus stock

-

Complete growth medium (DMEM with 10% FBS, penicillin, and streptomycin)

-

DEAE-Dextran

-

Test antibodies (e.g., purified 2F5 mAb or patient sera)

-

96-well flat-bottom culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Antibody Dilution: Prepare serial dilutions of the test antibodies in growth medium in a 96-well plate.

-

Virus-Antibody Incubation: Add a pre-titered amount of Env-pseudotyped virus to each well containing the antibody dilutions. Incubate for 1 hour at 37°C.

-

Cell Plating: During the incubation, harvest TZM-bl cells and resuspend them in growth medium containing DEAE-Dextran to a final concentration that will yield approximately 10,000 cells per well.

-

Infection: Add 100 µL of the TZM-bl cell suspension to each well of the plate containing the virus-antibody mixture.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Measurement: Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. Measure the luciferase activity (Relative Light Units, RLU) using a luminometer.

-

Data Analysis: Calculate the percent neutralization for each antibody dilution relative to control wells with virus but no antibody. The IC50 is determined as the antibody concentration that results in a 50% reduction in RLU.[7]

Flow Cytometry for Cell Surface gp41 Expression

This protocol outlines the steps to detect the expression of gp41 on the surface of cells, for example, cells transfected with an HIV-1 Env expression vector.

Materials:

-

Env-transfected cells and control (untransfected) cells

-

Primary antibody specific for gp41 (e.g., 2F5 mAb)

-

Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-human IgG)

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the transfected and control cells and wash them with cold FACS buffer.

-

Primary Antibody Staining: Resuspend the cells in FACS buffer containing the primary anti-gp41 antibody at a predetermined optimal concentration. Incubate for 30-60 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

-

Secondary Antibody Staining: Resuspend the cells in FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold FACS buffer.

-

Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of gp41-positive cells and the mean fluorescence intensity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound epitope.

Caption: HIV-1 entry and neutralization by 2F5 mAb.

Caption: TZM-bl neutralization assay workflow.

Caption: Epitope-based vaccine strategy.

References

- 1. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Neutralization Profiles of Newly Transmitted Human Immunodeficiency Virus Type 1 by Monoclonal Antibodies 2G12, 2F5, and 4E10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. pnas.org [pnas.org]

- 10. Thermodynamic Analysis of the Binding of 2F5 (Fab and Immunoglobulin G Forms) to Its gp41 Epitope Reveals a Strong Influence of the Immunoglobulin Fc Region on Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 12. Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Antibodies 2F5 and 4E10 Require Surprisingly Few Crucial Residues in the Membrane-Proximal External Region of Glycoprotein gp41 To Neutralize HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

The ELDKWA Sequence: A Critical Nexus in HIV-1 Entry and a Target for Neutralization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The gp41 subunit, a transmembrane protein, is the linchpin of the fusion machinery, undergoing significant conformational changes to merge the viral and cellular membranes. Within the highly conserved membrane-proximal external region (MPER) of gp41 lies the ELDKWA sequence, a motif of profound interest in HIV-1 research. This sequence is not only a critical component of the fusion process but also serves as the epitope for one of the first discovered broadly neutralizing antibodies (bNAbs), 2F5. This technical guide provides a comprehensive overview of the function of the this compound sequence in HIV-1 entry, its role as a therapeutic target, and detailed methodologies for its study.

The Intrinsic Function of the this compound Sequence and the MPER in HIV-1 Fusion

The MPER of gp41, which includes the this compound sequence, is indispensable for viral entry.[1] While much of the focus on this compound has been due to its recognition by the 2F5 antibody, the MPER itself plays a direct and active role in the membrane fusion process.

Following the binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), a cascade of conformational changes is initiated in gp41. This leads to the exposure of the fusion peptide, which inserts into the target cell membrane. Subsequently, the heptad repeat regions (HR1 and HR2) of gp41 fold into a stable six-helix bundle, drawing the viral and cellular membranes into close apposition and facilitating fusion.[2]

The MPER is critically involved in this process. Its strategic location, immediately adjacent to the transmembrane domain, suggests a role in anchoring the Env complex and transmitting the energy of the six-helix bundle formation to the membranes. Functional studies have demonstrated that mutations within the MPER can impair or completely block viral entry at a late stage of fusion.[1] The MPER is thought to interact with the lipid bilayer of both the virus and the target cell, inducing membrane curvature and destabilization, which are prerequisite steps for fusion pore formation.[3][4] The this compound sequence, as a conserved element within this critical region, is believed to contribute to the structural integrity and fusogenic activity of the MPER.

The this compound Sequence as a Target for Broadly Neutralizing Antibodies

The this compound sequence is the canonical epitope for the human monoclonal antibody 2F5.[5] This antibody exhibits broad neutralizing activity against a wide range of HIV-1 isolates.[5][6] The discovery of 2F5 and its epitope was a landmark in the field, demonstrating that conserved regions of the HIV-1 envelope could be targeted to achieve broad neutralization.

The mechanism of neutralization by 2F5 is primarily through steric hindrance. By binding to the this compound epitope on gp41, 2F5 is thought to prevent the conformational changes necessary for the formation of the six-helix bundle and subsequent membrane fusion.[7][8] The binding of 2F5 to its epitope is a high-affinity interaction, and the core residues DKW within the this compound sequence are essential for this recognition.[5]

Quantitative Data on this compound-2F5 Interaction and Neutralization

The interaction between the 2F5 antibody and the this compound epitope, and the resulting neutralization of HIV-1, have been quantitatively characterized in numerous studies. The following tables summarize key data points.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of 2F5 to this compound-containing peptides | |||

| Ac-LELDKWASL-amide | 11.1 nM | Surface Plasmon Resonance | [6] |

| gp41 MPER peptide | Nanomolar range | Surface Plasmon Resonance | [9] |

| Neutralization Potency (IC50) of 2F5 against various HIV-1 strains | |||

| HxB2 | 0.0012 - 0.027 µg/mL | Virus Neutralization Assay | [9][10] |

| JR-FL | 0.018 µg/mL | Virus Neutralization Assay | [9] |

| Multiple Tier 1 & 2 Viruses | Generally potent | TZM-bl Neutralization Assay | [11] |

| SHIV-BaL (in vivo protection) | Protective | NHP Challenge Model | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound sequence and its role in HIV-1 entry. The following sections provide outlines for key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for 2F5 Binding to this compound Peptides

This assay quantifies the binding of the 2F5 antibody to synthetic peptides containing the this compound sequence.

Materials:

-

96-well microtiter plates

-

Synthetic peptide containing the this compound sequence (e.g., Ac-LELDKWASL-amide)

-

2F5 monoclonal antibody

-

Blocking buffer (e.g., PBS with 5% non-fat milk)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-human IgG secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the this compound-containing peptide (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.[13]

-

Wash the plate with wash buffer to remove unbound peptide.

-

Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[13]

-

Wash the plate.

-

Add serial dilutions of the 2F5 antibody to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound primary antibody.

-

Add the HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.[13]

-

Wash the plate to remove unbound secondary antibody.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.[13]

Cell-Cell Fusion Assay

This assay measures the ability of HIV-1 Env, expressed on the surface of one cell line, to mediate fusion with another cell line expressing CD4 and a coreceptor. Inhibition of fusion by antibodies like 2F5 can be quantified.

Materials:

-

Effector cells: A cell line expressing HIV-1 Env (e.g., HeLa-ADA cells).[14]

-

Target cells: A cell line expressing CD4 and a coreceptor (e.g., TZM-bl cells).[14]

-

Fluorescent dyes (e.g., Calcein-AM for target cells, and a red tracker dye for effector cells).[15]

-

2F5 monoclonal antibody or other inhibitors.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Label the effector cells with a red fluorescent dye and the target cells with a green fluorescent dye (Calcein-AM).[15]

-

Seed the target cells in a 96-well plate.[14]

-

Pre-incubate the effector cells with serial dilutions of the 2F5 antibody for 30-60 minutes at 37°C.

-

Add the effector cells to the target cells.[14]

-

Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for fusion.[15]

-

Observe and quantify cell fusion by monitoring the transfer of dye between cells, resulting in double-positive (yellow) cells, using fluorescence microscopy or flow cytometry.[15][16]

HIV-1 Neutralization Assay

This assay determines the concentration of an antibody, such as 2F5, required to inhibit infection of target cells by HIV-1 pseudoviruses.

Materials:

-

TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).

-

HIV-1 pseudoviruses expressing the Env of interest.

-

2F5 monoclonal antibody.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.[17]

-

Prepare serial dilutions of the 2F5 antibody.

-

In a separate plate, incubate the HIV-1 pseudovirus with the antibody dilutions for 1 hour at 37°C.[17]

-

Add the virus-antibody mixture to the TZM-bl cells.

-

Incubate the cells for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by determining the antibody concentration that results in a 50% reduction in luciferase activity compared to the virus-only control.

Visualizations

HIV-1 Entry and the Role of gp41

References

- 1. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Crystal Structure of HIV-1 gp41 Including Both Fusion Peptide and Membrane Proximal External Regions | PLOS Pathogens [journals.plos.org]

- 5. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Role of a Putative gp41 Dimerization Domain in Human Immunodeficiency Virus Type 1 Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between Antibody 2F5 Neutralization of HIV-1 and Hydrophobicity of Its Heavy Chain Third Complementarity-Determining Region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessing bnAb potency in the context of HIV-1 envelope conformational plasticity | PLOS Pathogens [journals.plos.org]

- 12. corevih-bretagne.fr [corevih-bretagne.fr]

- 13. Broad and potent neutralization of HIV-1 by a gp41-specific human antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies of HIV-1 and HIV-2 envelope glycoprotein-mediated fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Basis for HIV-1 Neutralization by 2F5-Like Antibodies m66 and m66.6 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the ELDKWA Epitope in HIV-1 Viral Fusion and Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conserved ELDKWA epitope, located within the membrane-proximal external region (MPER) of the HIV-1 gp41 transmembrane glycoprotein, represents a critical target for the development of broadly neutralizing antibodies and novel antiviral therapies. This technical guide provides an in-depth analysis of the this compound epitope's core function in viral fusion and infection, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

The this compound Epitope: A Key Player in HIV-1 Entry

The this compound sequence (Glu-Leu-Asp-Lys-Trp-Ala) is a principal neutralizing determinant on HIV-1 gp41. Its strategic location and conserved nature across various HIV-1 strains make it a focal point for the host immune response and a prime target for therapeutic intervention. The binding of broadly neutralizing antibodies (bNAbs), such as 2F5 and 4E10, to this epitope can potently inhibit viral entry and prevent infection.

The mechanism of inhibition primarily involves the steric hindrance of the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes. By binding to this compound, these antibodies are thought to interfere with the formation of the six-helix bundle, a critical intermediate structure in the fusion process.

Quantitative Analysis of Antibody-Epitope Interactions

The efficacy of antibodies targeting the this compound epitope is quantified by their binding affinity (expressed as the dissociation constant, Kd) and their ability to neutralize viral infectivity (measured by the half-maximal inhibitory concentration, IC50). Lower Kd and IC50 values indicate higher affinity and greater neutralizing potency, respectively.

Table 1: Binding Affinity of Monoclonal Antibody 2F5 to this compound Variants

| Peptide/Protein | Method | Reported Kd (nM) | Reference |

| This compound-containing peptide | Surface Plasmon Resonance | 4.5 | [1] |

| Recombinant gp140 | Competitive ELISA | Similar affinity to peptide | [1] |

| Mutant KYNU (D92E) | ELISA / Western Blot | Binding abolished | [1] |

Table 2: Neutralization Potency of 2F5 and 4E10 Antibodies against HIV-1 JR-FL with Alanine Mutations in the MPER

| Mutant | 2F5 IC50 (µg/mL) | 2F5 IC90 (µg/mL) | 4E10 IC50 (µg/mL) | 4E10 IC90 (µg/mL) |

| Wild Type | 2.5 | >50 | 1.3 | 11 |

| L660A | 0.4 | 1.8 | 0.2 | 1.0 |

| D664A | >50 | >50 | 1.3 | 11 |

| K665A | >50 | >50 | 0.7 | 4.1 |

| W666A | >50 | >50 | 0.3 | 1.6 |

| S668A | 0.8 | 5.2 | 0.4 | 2.1 |

| L669A | 0.3 | 1.6 | 0.2 | 1.1 |

| W670A | 0.5 | 3.0 | 0.3 | 1.5 |

| F673A | 1.1 | 7.9 | 0.4 | 1.9 |

| I675A | 1.1 | 8.8 | 0.4 | 2.0 |

| T676A | 0.9 | 6.1 | 0.4 | 2.0 |

Data adapted from a study on HIV-1 JR-FL pseudoviruses. Values are approximate and represent the mean of multiple experiments.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the binding affinity of an antibody to the this compound epitope by measuring its ability to compete with a labeled peptide for binding to a target protein.

Materials:

-

96-well microtiter plates

-

Synthetic this compound-containing peptide (e.g., Ac-LELDKWASL-amide)

-

Recombinant gp140 protein

-

Primary antibody (e.g., 2F5)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20)

Procedure:

-

Coating: Coat the wells of a microtiter plate with 100 µL of recombinant gp140 (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Prepare serial dilutions of the this compound peptide. Mix the peptide dilutions with a constant concentration of the primary antibody (e.g., 2F5) and incubate for 1 hour at 37°C.

-

Binding: Add 100 µL of the antibody-peptide mixture to the coated wells. Incubate for 1-2 hours at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of this compound peptide in the solution.

Cell-Cell Fusion (Syncytium Formation) Assay

This assay measures the ability of an antibody to inhibit HIV-1 Env-mediated fusion between cells, which results in the formation of multinucleated giant cells (syncytia).

Materials:

-

Effector cells: Cells expressing HIV-1 Env on their surface (e.g., CHO-K1 cells co-transfected with Env and Rev expression vectors).

-

Target cells: Cells expressing CD4 and a coreceptor (CXCR4 or CCR5) and containing a reporter gene (e.g., TZM-bl cells with a luciferase reporter under the control of the HIV-1 LTR).

-

Test antibody (e.g., 2F5 or other anti-ELDKWA antibodies).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Plate target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.

-

Antibody Incubation: On the day of the assay, prepare serial dilutions of the test antibody.

-

Co-culture: Add the effector cells expressing HIV-1 Env to the target cells.

-

Treatment: Immediately add the antibody dilutions to the co-culture.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator to allow for cell fusion.

-

Lysis and Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: The reduction in luciferase activity in the presence of the antibody compared to the control (no antibody) indicates the inhibition of cell-cell fusion. Calculate the IC50 value, which is the antibody concentration that causes a 50% reduction in fusion.

Visualizing the Role of this compound in HIV-1 Fusion

The following diagrams, generated using the DOT language, illustrate the mechanism of HIV-1 fusion and a typical experimental workflow to study the inhibitory effects of anti-ELDKWA antibodies.

HIV-1 Fusion and Inhibition Pathway

Caption: HIV-1 entry and the inhibitory mechanism of anti-ELDKWA antibodies.

Experimental Workflow for Fusion Inhibition Assay

Caption: Workflow for a cell-cell fusion inhibition assay.

Conclusion

The this compound epitope of HIV-1 gp41 is a cornerstone in the field of HIV research and therapeutic development. Its critical role in the viral fusion process makes it an enduring and high-value target. A thorough understanding of its interaction with the host immune system and with neutralizing antibodies, supported by robust quantitative data and standardized experimental protocols, is paramount for the design of effective vaccines and antiviral drugs. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to combating the HIV-1 pandemic.

References

Structural Analysis of the gp41 ELDKWA Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of the ELDKWA epitope of the HIV-1 gp41 protein. This epitope is a critical target for broadly neutralizing antibodies and a key focus in the development of HIV-1 vaccines and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of workflows and molecular interactions.

Introduction to the gp41 this compound Epitope

The this compound sequence is a highly conserved linear epitope located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41.[1] This region is crucial for the viral fusion process, which allows the virus to enter and infect host cells.[2] The this compound epitope is the recognition site for the broadly neutralizing human monoclonal antibody 2F5.[3] The ability of 2F5 to neutralize a wide range of HIV-1 primary isolates has made its epitope a significant target for vaccine design.[3][4]

Structural studies have revealed that the this compound epitope exhibits considerable conformational flexibility, existing in both helical and extended, disordered states.[5] This dynamic nature presents both challenges and opportunities for the design of immunogens that can elicit 2F5-like antibodies. Understanding the precise structural details of the epitope and its interaction with neutralizing antibodies is paramount for the development of effective HIV-1 interventions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of the 2F5 antibody with the gp41 this compound epitope and its variants.

Table 1: Binding Affinity of 2F5 Antibody to gp41 this compound Peptide Variants

| Peptide Sequence | Modification | Dissociation Constant (KD) | Reference |

| Ac-LELDKWASL-amide | Wild-type nonapeptide | 50 ± 10 nM | [6] |

| ELDKWAS | Core heptapeptide | 5.8 ± 0.9 µM | [6] |

| NEQELLELDKWASLWN | Extended peptide (N16N) | Not explicitly provided, but noted to have high affinity | [6] |

| Ac-LA LDKWASL-amide | Alanine scan: E -> A | Lower affinity | [7] |

| Ac-LEA DKWASL-amide | Alanine scan: L -> A | Lower affinity | [7] |

| Ac-LELA KWASL-amide | Alanine scan: D -> A | Significantly lower affinity | [7] |

| Ac-LELDA WASL-amide | Alanine scan: K -> A | Significantly lower affinity | [7] |

| Ac-LELDKA ASL-amide | Alanine scan: W -> A | Significantly lower affinity | [7] |

| Ac-LELDKWA SL-amide | Alanine scan: A -> A | No significant change | [7] |

| Ac-Lthis compoundS L-amide | Alanine scan: S -> A | Lower affinity | [7] |

| Ac-LELDKWASA -amide | Alanine scan: L -> A | Lower affinity | [7] |

Table 2: Structural Parameters of the 2F5 Fab-gp41 Peptide Complex

| Parameter | Value | Reference |

| Resolution (X-ray crystallography) | 2.0 - 2.2 Å | [3] |

| Buried surface area on 2F5 | 634.7 Ų | [3] |

| Buried surface area on gp41 peptide | 563.4 Ų | [3] |

| Predominant secondary structure of bound epitope | Extended conformation with two overlapping type I β-turns | [3][5] |

Experimental Protocols

This section details the methodologies for key experiments involved in the structural analysis of the gp41 this compound epitope.

Synthesis of the this compound Peptide

Synthetic peptides corresponding to the this compound epitope and its variants are crucial for structural and binding studies. Solid-Phase Peptide Synthesis (SPPS) is the standard method for their production.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides). Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF. This exposes the amine for the first amino acid coupling.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form a peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (e.g., A, S, W, K, D, L, E, L, L, E, Q, N for an extended peptide).

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Expression and Purification of the 2F5 Antibody and its Fab Fragment

Recombinant expression in mammalian cells is the standard method for producing the 2F5 monoclonal antibody. The Fab fragment, which contains the antigen-binding site, is then generated by enzymatic cleavage.

Protocol: 2F5 IgG and Fab Production

-

Recombinant Expression: Express the 2F5 IgG in Chinese hamster ovary (CHO) cells.[3]

-

IgG Purification:

-

Fab Fragment Preparation:

-

Reduce the purified 2F5 IgG with dithiothreitol (DTT).[3]

-

Alkylate the reduced IgG with iodoacetamide.[3]

-

Cleave the IgG with endoproteinase Lys-C to generate the Fab and Fc fragments.[3]

-

Stop the cleavage reaction and pass the mixture through a Protein A-Sepharose column to remove the Fc fragment and any uncleaved IgG.[3]

-

Collect the flow-through containing the Fab fragment and further purify by cation-exchange and size-exclusion chromatography.[3]

-

X-ray Crystallography of the 2F5 Fab-ELDKWA Peptide Complex

X-ray crystallography provides high-resolution structural information of the antibody-epitope interaction.

Protocol: Crystallization and Structure Determination

-

Complex Formation:

-

Crystallization:

-

Use the hanging-drop vapor diffusion method for crystallization.[3]

-

Set up crystallization drops by mixing the protein-peptide complex solution with a reservoir solution. A successful reservoir solution for a 2F5 Fab-13-mer peptide complex contained 0.2 M Mg acetate, 0.1 M Na cacodylate (pH 6.5), and 20% polyethylene glycol 8000.[3]

-

-

Data Collection:

-

Cryo-protect the crystals using a suitable cryoprotectant (e.g., reservoir solution supplemented with glycerol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data using appropriate software.

-

Solve the structure using molecular replacement, using a known Fab structure as a search model.

-

Build the peptide into the electron density map and refine the entire complex structure.

-

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Envelope Glycoprotein

Cryo-EM is a powerful technique to visualize the structure of the entire HIV-1 envelope glycoprotein trimer, including the gp41 subunit, in a near-native state.

Protocol: Cryo-EM of HIV-1 Env

-

Sample Preparation:

-

Purify the HIV-1 envelope glycoprotein trimer.

-

Apply a small volume of the purified protein solution to a cryo-EM grid (e.g., holey carbon grid).

-

Blot the grid to create a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane to vitrify the sample.[8]

-

-

Data Collection:

-

Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage.

-

Collect a large dataset of images (micrographs) at low electron doses to minimize radiation damage.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the collected micrographs.

-

Select individual particle images from the micrographs.

-

Classify the particle images into different conformational states.

-

Generate a 3D reconstruction of the envelope glycoprotein trimer by averaging the classified particle images.

-

-

Model Building and Analysis:

-

Fit atomic models of gp120 and gp41 into the cryo-EM density map.

-

Analyze the structure to understand the conformation and accessibility of the this compound epitope within the context of the full trimer.

-

Visualizations of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the structural analysis of the gp41 this compound epitope.

References

- 1. scispace.com [scispace.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Structure and Mechanistic Analysis of the Anti-Human Immunodeficiency Virus Type 1 Antibody 2F5 in Complex with Its gp41 Epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joachimfranklab.org [joachimfranklab.org]

- 5. Distinct conformational states of HIV-1 gp41 are recognized by neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic Analysis of the Binding of 2F5 (Fab and Immunoglobulin G Forms) to Its gp41 Epitope Reveals a Strong Influence of the Immunoglobulin Fc Region on Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

An In-depth Technical Guide to the ELDKWA Epitope: Discovery, Significance, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the ELDKWA epitope, a critical target in HIV-1 research. It details its discovery, immunological significance, the challenges posed by its mutation, and the experimental methodologies employed in its study.

Introduction: The Discovery of a Key Neutralizing Epitope

The this compound epitope is a linear six-amino-acid sequence (Glu-Leu-Asp-Lys-Trp-Ala) located on the C-domain of the gp41 transmembrane glycoprotein of Human Immunodeficiency Virus Type 1 (HIV-1)[1][2]. Its discovery and significance are intrinsically linked to the identification of the broadly neutralizing human monoclonal antibody (mAb) 2F5[1][2][3]. This antibody demonstrated potent neutralizing activity against a wide range of primary HIV-1 isolates, making its target epitope, this compound, a focal point for HIV-1 vaccine and therapeutic research[1][2][3][4]. The N- and C-domains of gp41 are crucial for the virus-mediated membrane fusion that allows HIV to enter target cells[1]. The ability of mAb 2F5 to recognize and bind to the this compound epitope interferes with this fusion process, thereby neutralizing the virus[1].

The this compound epitope is highly conserved among various HIV-1 strains, which contributes to the broad neutralizing capacity of antibodies that target it[5][6]. However, despite its conservation, mutations in this epitope can lead to viral escape from neutralization by mAb 2F5[3][7][8]. This has led to extensive research into the genetic variability of the this compound epitope and the development of vaccine strategies that can elicit a robust and broad antibody response against both the conserved epitope and its escape variants[8][9][10].

Immunological Significance and Therapeutic Relevance

The significance of the this compound epitope lies in its role as a target for broadly neutralizing antibodies. The human monoclonal antibody 2F5 can neutralize approximately 90% of investigated HIV-1 isolates across different clades[2][4]. This has made the this compound epitope a promising candidate for the design of an effective HIV-1 vaccine[2][5].

Studies have shown that antibody reactivity to the this compound epitope is associated with disease progression in children perinatally infected with HIV-1[6]. Higher levels of antibodies against this epitope were linked to higher absolute CD4+ lymphocyte numbers and were inversely associated with plasma levels of p24 antigen, a marker of viral load[6]. Interestingly, antibody responses to the this compound epitope are often low in HIV-1-infected individuals, highlighting the need for a vaccine that can effectively induce high titers of these specific antibodies[2][4][11].

The primary mechanism by which anti-ELDKWA antibodies neutralize HIV-1 is believed to be through spatial obstruction, which blocks the viral entry process[1]. By binding to the gp41 protein, these antibodies inhibit the conformational changes necessary for the fusion of the viral and cellular membranes[1].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound epitope, including antibody responses and neutralizing activities.

Table 1: Antibody Responses to this compound-Based Immunogens

| Immunogen | Host | Antibody Titer | Specific Antibody Concentration (µg/mL) | Reference |

| P2-K/G-conjugate | Mice | 1:25,600 | Not Reported | [2] |

| P2-K/G-BSA-conjugate | Mice | 1:320 - 1:6,400 | Not Reported | [2] |

| P2-K/G-conjugate | Rabbits | 1:25,600 | 19.8 and 34.6 | [2] |

| Four candidate epitope vaccines (including this compound) | Rabbits | 1:6,400 - 1:25,600 | Not Reported | [4][11] |

Table 2: Neutralizing Activity of Anti-ELDKWA Monoclonal Antibodies

| Monoclonal Antibody | Target HIV-1 Strain | IC50 (µg/mL) | Reference |

| 18F11 (murine) | 92US675 (clade B, primary isolate) | 6.84 ± 0.36 | [5] |

| 7E10 (murine) | 92US675 (clade B, primary isolate) | 10.66 ± 1.69 | [5] |

| 18F11 and 7E10 (murine) | HIV-1 IIIB (clade B, lab-adapted) | No neutralization | [5] |

| 2F5 (human) | Primary and laboratory-adapted strains | Broadly neutralizing | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the this compound epitope and its interaction with antibodies. Below are outlines of key experimental protocols cited in the literature.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol is used to detect and quantify antibodies specific to the this compound epitope.

-

Plate Coating: 96-well microtiter plates are coated with a synthetic peptide representing the this compound epitope or a recombinant protein containing this epitope (e.g., recombinant soluble gp41) and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding of antibodies.

-

Antibody Incubation: Serum samples or purified antibody solutions are serially diluted and added to the wells. The plates are incubated to allow for the binding of specific antibodies to the coated antigen.

-

Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody (e.g., anti-mouse IgG or anti-human IgG) is added to the wells and incubated.

-

Detection: The plates are washed again, and a substrate for the enzyme is added. The enzymatic reaction produces a color change, which is measured using a spectrophotometer. The optical density is proportional to the amount of specific antibody in the sample.

Flow Cytometry for Antibody Binding to Native Envelope Protein

This method assesses the ability of anti-ELDKWA antibodies to bind to the native HIV-1 envelope protein expressed on the surface of cells.

-

Cell Preparation: CHO cells stably expressing the HIV-1 envelope protein (HIV-Env+ CHO-WT) are used as target cells.

-

Antibody Incubation: The cells are incubated with the primary anti-ELDKWA monoclonal antibodies at various concentrations.

-

Secondary Antibody Staining: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity indicates binding of the primary antibody to the cell surface envelope protein.

-

Competition Assay (Optional): To confirm specificity, the binding of the monoclonal antibodies can be inhibited by pre-incubating them with the synthetic this compound peptide[1].

Syncytium Formation Inhibition Assay (Neutralization Assay)

This assay measures the ability of antibodies to inhibit the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV-1 infection.

-

Cell Co-culture: HIV-Env+ CHO-WT cells are co-cultured with target cells expressing CD4 and CXCR4 (e.g., 3T3.T4.CXCR4 cells)[1].

-

Antibody Treatment: The co-culture is performed in the presence of varying concentrations of the anti-ELDKWA monoclonal antibodies.

-

Syncytium Observation: After a period of incubation, the formation of syncytia (large, multinucleated cells resulting from cell fusion) is observed and quantified, often by microscopy.

-

Data Analysis: The concentration of antibody that inhibits syncytium formation by 50% (IC50) is calculated to determine the neutralizing potency of the antibody[5].

Immunoblotting (Western Blot)

This technique is used to detect the binding of antibodies to denatured proteins.

-

Protein Separation: Recombinant gp41 protein is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with the primary anti-ELDKWA antibody.

-

Secondary Antibody and Detection: The membrane is then incubated with an enzyme-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent or colorimetric substrate[3][11].

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate key workflows and concepts in this compound epitope research.

Caption: Workflow for characterizing anti-ELDKWA antibodies.

Caption: Rationale for a multi-epitope vaccine strategy.

Challenges and Future Directions

A significant challenge in targeting the this compound epitope is the high mutation rate of HIV-1[10]. Viral evasion through mutations within this neutralizing epitope is a major hurdle for vaccine development[8]. Studies have identified several frequent variants of the this compound epitope that result in the loss of neutralization by mAb 2F5[8].

To address this, researchers have explored "epitope cocktail" or multi-epitope vaccine strategies[8][10]. These approaches involve immunizing with a combination of the conserved this compound epitope and its common escape mutants (e.g., ELDEWA, ELEKWA, ELNKWA)[7][9][10]. The rationale is to induce a polyclonal antibody response that can recognize and neutralize a broader range of viral variants, thereby overcoming the problem of viral escape[7][9][10].

Future research will likely focus on the design of immunogens that present the this compound epitope in a more native conformation to elicit antibodies with greater neutralizing potency and breadth. Furthermore, understanding the structural basis of the interaction between various anti-ELDKWA antibodies and the gp41 protein will be crucial for the rational design of next-generation HIV-1 vaccines and therapeutics. The development of novel adjuvants and delivery systems to enhance the immunogenicity of this compound-based vaccines also remains an important area of investigation.

References

- 1. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of monoclonal antibody with predefined ELNKWA epitope specificity by epitope vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of antibody reactivity to this compound, a glycoprotein 41 neutralization epitope, with disease progression in children perinatally infected with HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. The recombinant immunogen with high-density epitopes of this compound and ELDEWA induced antibodies recognizing both epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

ELDKWA Epitope: A Principal Neutralizing Determinant in HIV-1 Glycoprotein 41

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The conserved ELDKWA epitope, located within the membrane-proximal external region (MPER) of the Human Immunodeficiency Virus Type 1 (HIV-1) transmembrane glycoprotein gp41, represents a critical target for broadly neutralizing antibodies (bNAbs). Its high degree of conservation across numerous HIV-1 strains makes it a focal point for the development of effective vaccine candidates and therapeutic antibodies. This guide provides a comprehensive technical overview of the this compound epitope as a principal neutralizing determinant. It includes a detailed examination of its mechanism of action, quantitative data on the neutralizing activity of specific monoclonal antibodies, and meticulous protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of HIV-1 research and therapy.

Introduction

The global effort to develop a protective vaccine against HIV-1 has been met with significant challenges, primarily due to the virus's remarkable genetic diversity and its strategies to evade the host immune system. A key area of investigation has been the identification of conserved epitopes on the viral envelope glycoprotein (Env) that can elicit bNAbs. The Env complex, a trimer of gp120-gp41 heterodimers, mediates the entry of HIV-1 into target cells and is the primary target for neutralizing antibodies.

The this compound sequence (glutamic acid-leucine-aspartic acid-lysine-tryptophan-alanine) is a highly conserved linear epitope within the MPER of gp41.[1] This region is crucial for the fusion of the viral and cellular membranes, a critical step in the viral lifecycle. The human monoclonal antibody 2F5, one of the first identified bNAbs, recognizes the this compound epitope and can neutralize a wide range of primary HIV-1 isolates.[2][3][4] The potent and broad neutralizing activity of 2F5 and other this compound-specific antibodies has established this epitope as a principal neutralizing determinant and a promising target for vaccine design.[5]

Mechanism of Neutralization: Inhibition of Membrane Fusion

Antibodies targeting the this compound epitope exert their neutralizing effect by interfering with the conformational changes in gp41 that are essential for membrane fusion. The process of HIV-1 entry is a multi-step cascade:

-

Attachment: The gp120 subunit of the Env complex binds to the CD4 receptor on the surface of a target T-cell.

-

Co-receptor Binding: This initial binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.

-

gp41 Activation: Co-receptor binding triggers a dramatic conformational rearrangement in gp41. The N-terminal fusion peptide of gp41 is inserted into the target cell membrane, creating a "pre-hairpin" intermediate.

-

Six-Helix Bundle Formation: The two heptad repeat regions of gp41 (HR1 and HR2) then fold back on each other to form a stable six-helix bundle. This process brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.

Anti-ELDKWA antibodies, such as 2F5, are thought to bind to the MPER of gp41 in the pre-hairpin intermediate stage.[6] This binding is hypothesized to sterically hinder the formation of the six-helix bundle, thereby arresting the fusion process and preventing viral entry.[6] The mechanism involves both specific recognition of the this compound peptide sequence and interactions with the viral membrane, highlighting a complex mode of neutralization.[7]

Signaling Pathway of HIV-1 Entry and Neutralization by Anti-ELDKWA Antibodies

Caption: HIV-1 entry and its inhibition by anti-ELDKWA antibodies.

Quantitative Analysis of Neutralizing Activity

The potency of neutralizing antibodies is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of antibody required to inhibit 50% of viral infection in an in vitro assay. The following tables summarize the neutralizing activity of various this compound-specific monoclonal antibodies against different HIV-1 strains.

Table 1: Neutralizing Activity of Murine Monoclonal Antibodies against HIV-1 Primary Isolate 92US675 (Clade B)

| Monoclonal Antibody | IC50 (µg/mL) |

| 18F11 | 6.84 ± 0.36 |

| 7E10 | 10.66 ± 1.69 |

| Data from a study on this compound-specific murine monoclonal antibodies.[5] |

Table 2: Neutralizing Activity of Human Monoclonal Antibody 2F5 against Various HIV-1 Strains

| HIV-1 Strain | IC50 (µg/mL) |

| HxB2 | ~0.01 - 0.1 |

| JR-FL | ~1 - 10 |

| MN | Neutralized |

| RF | Neutralized |

| IIIB | Neutralized |

| IC50 values for HxB2 and JR-FL are estimated from graphical data.[7] Neutralization of MN, RF, and IIIB strains has been demonstrated.[1] |

Table 3: Neutralizing Activity of 2F5 Isotypes against HIV-1 QH0692.42

| 2F5 Isotype | IC50 (µg/mL) | IC90 (µg/mL) |

| IgG1 | 0.33 | 2.97 |

| IgA2 | 0.01 | 0.29 |

| Data from a study comparing the antiviral activities of 2F5 isotypes.[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and neutralizing activity of anti-ELDKWA antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol is for determining the binding specificity and affinity of antibodies to the this compound epitope.

Materials:

-

96-well high-binding microtiter plates

-

Synthetic this compound-containing peptide or recombinant gp41

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

-

Primary antibody (anti-ELDKWA mAb)

-

Secondary antibody (e.g., HRP-conjugated anti-human or anti-mouse IgG)

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M H2SO4)

-

Microplate reader

Procedure:

-

Coating: Dilute the this compound peptide or recombinant gp41 to 1-10 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate 3 times. Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate 3 times. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Detection: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

HIV-1 Neutralization Assay (Pseudovirus-based)

This assay measures the ability of an antibody to inhibit viral entry using single-cycle infectious pseudoviruses.

Materials:

-

HEK293T cells

-

HIV-1 Env-pseudotyped virus stock

-

TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene)

-

Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.

-

Antibody and Virus Preparation: Prepare serial dilutions of the heat-inactivated antibody in growth medium. In a separate plate, mix 50 µL of each antibody dilution with 50 µL of pseudovirus stock (titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.

-

Infection: Add 100 µL of the antibody-virus mixture to the TZM-bl cells. Include virus-only (no antibody) and cell-only (no virus) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luminescence Reading: Aspirate the medium and lyse the cells with 100 µL of luciferase assay reagent per well. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of neutralization for each antibody concentration relative to the virus-only control. Determine the IC50 value by non-linear regression analysis.

Syncytium Inhibition Assay

This assay assesses the ability of an antibody to block cell-to-cell fusion (syncytium formation) mediated by the HIV-1 Env glycoprotein.

Materials:

-

Effector cells: HIV-1 Env-expressing cells (e.g., persistently infected H9 cells or transfected CHO cells)

-

Target cells: CD4 and co-receptor-expressing cells (e.g., SupT1 or TZM-bl cells)

-

Complete growth medium

-

96-well flat-bottom plates

-

Microscope

Procedure:

-

Antibody Incubation: Add 50 µL of serially diluted antibody to the wells of a 96-well plate.

-

Effector Cell Addition: Add 50 µL of effector cells (e.g., 2 x 10^4 cells) to each well and incubate for 1 hour at 37°C.

-

Target Cell Addition: Add 50 µL of target cells (e.g., 1 x 10^5 cells) to each well.

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for syncytia formation.

-

Syncytia Quantification: Observe and count the number of syncytia (multinucleated giant cells) in each well using an inverted microscope.

-

Data Analysis: Calculate the percentage of syncytium inhibition for each antibody concentration relative to the no-antibody control.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental assays described above.

ELISA Workflow

Caption: Standard workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).

Neutralization Assay Workflow

Caption: Workflow for a pseudovirus-based HIV-1 neutralization assay.

Conclusion

The this compound epitope on HIV-1 gp41 remains a highly significant target in the quest for an effective AIDS vaccine and novel immunotherapies. Its conserved nature and critical role in the viral fusion process make it a point of vulnerability that can be exploited by the immune system. The data and protocols presented in this guide underscore the importance of the this compound epitope as a principal neutralizing determinant. Further research focused on designing immunogens that can effectively present this epitope to the immune system and elicit potent and broad anti-ELDKWA antibody responses is warranted. This in-depth technical resource aims to facilitate such efforts by providing a solid foundation of knowledge and standardized methodologies for researchers in the field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Relationship between Antibody 2F5 Neutralization of HIV-1 and Hydrophobicity of Its Heavy Chain Third Complementarity-Determining Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Genetic Variability of the ELDKWA Epitope in HIV-1 Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp160, which is cleaved into gp120 and gp41, plays a crucial role in viral entry into host cells. The gp41 subunit contains a highly conserved epitope with the amino acid sequence glutamic acid-leucine-aspartic acid-lysine-tryptophan-alanine (ELDKWA). This epitope is of significant interest to the scientific community as it is the target of the broadly neutralizing monoclonal antibody (bnAb) 2F5. The ability of 2F5 to neutralize a wide range of primary HIV-1 isolates has made the this compound epitope a key target for vaccine and therapeutic development.[1][2]

However, the high mutation rate of HIV-1 poses a significant challenge to the development of an effective vaccine. The genetic variability within the this compound epitope can lead to the emergence of escape mutants that are no longer recognized by neutralizing antibodies like 2F5.[1] Understanding the patterns of genetic variation within this epitope, the frequency of these variations across different HIV-1 subtypes, and their functional consequences is critical for the design of novel immunogens and antiviral strategies. This technical guide provides a comprehensive overview of the genetic variability of the this compound epitope, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Variability

The genetic diversity of the this compound epitope has been extensively studied using sequences from global HIV-1 isolates. The following tables summarize the frequency of the wild-type this compound sequence and its common variants across different HIV-1 subtypes. This data is crucial for understanding the prevalence of potential escape mutations in different geographical regions and viral clades.

Table 1: Frequency of the Wild-Type this compound Epitope in Different HIV-1 Subtypes

| HIV-1 Subtype | Number of Isolates Analyzed | Frequency of Wild-Type this compound (%) |

| A | 554 | 85.38 |

| B | 2469 | 93.84 |

| C | 953 | 78.07 |

| D | 154 | 87.66 |

| F | 88 | 86.36 |

| G | 114 | 85.09 |

| CRF01_AE | 289 | 92.39 |

| CRF02_AG | 145 | 86.21 |

| Overall | 5393 | 89.28 |

Data adapted from Dong et al., 2005, based on analysis of 5393 HIV isolates from the Los Alamos HIV Sequence Database.[1]

Table 2: Frequency of Common this compound Variants in Global HIV-1 Isolates

| Variant Sequence | Amino Acid Change | Frequency (%) |

| ELDKWAS | Alanine to Serine | 3.49 |

| ELDEWAS | Lysine to Glutamic Acid, Alanine to Serine | 1.15 |

| ELNKWAS | Aspartic Acid to Asparagine, Alanine to Serine | 0.82 |

| ELEKWAS | Aspartic Acid to Glutamic Acid, Alanine to Serine | 0.52 |

| ELDKWAA | - | 0.48 |

| ELDKWAD | Alanine to Aspartic Acid | 0.35 |

| ELDKWAN | Alanine to Asparagine | 0.28 |

Data adapted from Dong et al., 2005. These represent the most frequent variants observed in the study.[1]

Table 3: Association of Key this compound Variants with Specific HIV-1 Subtypes

| Variant | Associated Subtype(s) | Observations |

| K665S (ELDKWAS) | Subtype C | Frequently observed in C-subtype strains. |

| K665E (ELDEWAS) | Group O | Reported more frequently in recent years in O-group strains. |

Observations from Dong et al., 2005.[1]

Table 4: Functional Impact of this compound Mutations on Neutralization by Monoclonal Antibody 2F5

| This compound Variant | Amino Acid Substitution | IC50 Fold Increase (Resistance) |

| D664A | Aspartic Acid to Alanine | >100 |

| K665A | Lysine to Alanine | >100 |

| W666A | Tryptophan to Alanine | >100 |

| F673A | Phenylalanine to Alanine | 10-100 |

| W680A | Tryptophan to Alanine | 10-100 |

Data is illustrative and compiled from studies analyzing the impact of specific mutations on 2F5 neutralization. The core residues D, K, and W are critical for 2F5 recognition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the genetic variability and immunological consequences of variations in the this compound epitope.

Protocol 1: HIV-1 gp41 Gene Sequencing from Patient Plasma

This protocol outlines the steps for amplifying and sequencing the gp41 region of the HIV-1 env gene from viral RNA isolated from plasma.

1. Viral RNA Extraction:

- Collect peripheral blood from HIV-1 infected individuals in EDTA-containing tubes.

- Separate plasma by centrifugation at 1,500 rpm for 10 minutes.

- Isolate viral RNA from plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions.

2. Reverse Transcription and Nested Polymerase Chain Reaction (RT-PCR):

- Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and a gene-specific outer reverse primer.

- Amplify the gp41 region using a nested PCR approach for increased sensitivity and specificity.

- First Round PCR: Use outer forward and reverse primers spanning the gp41 coding region.

- Second Round PCR: Use inner forward and reverse primers internal to the first-round amplicons.

- Use a high-fidelity DNA polymerase to minimize PCR-induced errors.

3. PCR Product Purification and Sequencing:

- Analyze PCR products by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size.

- Purify the PCR product from the agarose gel using a gel extraction kit (e.g., QIAquick Gel Extraction Kit, Qiagen).

- Sequence the purified PCR product using both the inner forward and reverse primers on an automated DNA sequencer (e.g., ABI Prism 3730xl).

4. Sequence Analysis:

- Assemble and edit the raw sequence data to obtain a consensus sequence for the gp41 region.

- Align the obtained sequences with a reference HIV-1 sequence (e.g., HXB2) to identify variations within the this compound epitope.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding to this compound Peptides

This protocol describes an indirect ELISA to determine the binding of antibodies (e.g., monoclonal antibodies or patient sera) to synthetic peptides representing the wild-type this compound epitope and its variants.

1. Plate Coating:

- Dilute synthetic peptides (wild-type this compound and variants) to a final concentration of 10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

- Add 100 µL of the peptide solution to each well of a 96-well high-binding ELISA plate.

- Incubate the plate overnight at 4°C.

2. Blocking:

- Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

- Add 200 µL/well of blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well.

- Incubate for 1-2 hours at room temperature.

3. Antibody Incubation:

- Wash the plate as described above.

- Prepare serial dilutions of the primary antibody (e.g., purified monoclonal antibody or patient serum) in blocking buffer.

- Add 100 µL of the diluted antibody to the appropriate wells.

- Incubate for 1-2 hours at room temperature.

4. Secondary Antibody Incubation:

- Wash the plate as described above.

- Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer to each well.

- Incubate for 1 hour at room temperature.

5. Detection:

- Wash the plate as described above.

- Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

- Incubate in the dark for 15-30 minutes at room temperature.

- Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

6. Data Acquisition:

- Read the absorbance at 450 nm using a microplate reader.

- The absorbance values are proportional to the amount of antibody bound to the peptide.

Protocol 3: In Vitro HIV-1 Neutralization Assay

This protocol details a cell-based assay to measure the ability of antibodies to neutralize HIV-1 infectivity, particularly focusing on viruses carrying the wild-type or mutant this compound epitope.

1. Cell and Virus Preparation:

- Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in appropriate growth medium.

- Prepare stocks of infectious HIV-1 clones (e.g., pseudoviruses expressing envelope proteins with the wild-type or mutant this compound epitope).

2. Neutralization Reaction:

- Seed TZM-bl cells in a 96-well plate and incubate overnight.

- On a separate plate, prepare serial dilutions of the antibody to be tested.

- Add a constant amount of HIV-1 virus to each antibody dilution and incubate for 1 hour at 37°C to allow antibody-virus binding.

3. Infection of Target Cells:

- Add the virus-antibody mixtures to the TZM-bl cells.

- Incubate the cells for 48 hours at 37°C.

4. Measurement of Viral Infectivity:

- Lyse the cells and measure the luciferase activity using a luminometer.

- The reduction in luciferase activity in the presence of the antibody compared to the virus-only control indicates the level of neutralization.

5. Data Analysis:

- Calculate the percentage of neutralization for each antibody dilution.

- Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce viral infectivity by 50%.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of the this compound epitope.

Diagram 1: MHC Class I Antigen Presentation Pathway for the this compound Epitope

Caption: MHC Class I presentation of the this compound epitope.

Diagram 2: Experimental Workflow for Identifying Neutralization Escape Mutations

Caption: Workflow for identifying this compound escape mutations.

Diagram 3: Logical Relationship of this compound Variability and Immune Evasion

Caption: The logic of this compound mutation-mediated immune escape.

Conclusion

The this compound epitope in HIV-1 gp41 remains a critical target for the development of broadly neutralizing antibodies and vaccine immunogens. However, its genetic variability presents a formidable obstacle. The data and protocols presented in this guide underscore the importance of continuous surveillance of this compound sequence diversity in the global HIV-1 population. A thorough understanding of the prevalence and functional consequences of this compound variants is essential for designing next-generation HIV-1 vaccines and therapeutics that can overcome the challenge of viral escape. The integration of sequence analysis, immunological assays, and structural biology will be paramount in the ongoing effort to develop a globally effective HIV-1 vaccine.

References

Conservation of the ELDKWA Sequence Across HIV Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ELDKWA amino acid sequence, located within the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41, is a critical epitope for broadly neutralizing antibodies (bNAbs), most notably 2F5. The conservation of this epitope across various HIV-1 subtypes is a pivotal factor in the design of effective, broad-spectrum HIV vaccines and novel therapeutic strategies. This technical guide provides an in-depth analysis of the conservation of the this compound sequence, its common variants, and the methodologies for assessing this conservation. Furthermore, it delineates the role of this epitope in the context of the gp41-mediated membrane fusion pathway.

Introduction